4-Bromo-L-tryptophan

Overview

Description

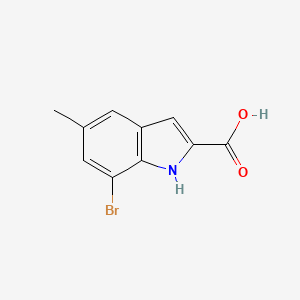

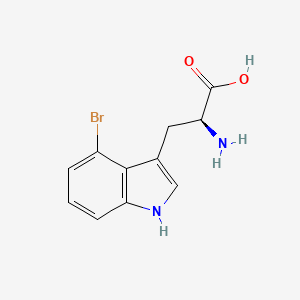

4-Bromo-L-tryptophan (4-Br-L-Trp) is an amino acid derivative commonly used in scientific research. It is a useful reagent for protein and enzyme synthesis, as well as for biochemical and physiological studies. 4-Br-L-Trp is a brominated tryptophan analog that has been used extensively in the study of various biological processes, such as protein-protein interactions, enzyme-substrate interactions, and signal transduction pathways.

Scientific Research Applications

Tryptophan Metabolism and Pharmacological Targeting

- Overview of L-Tryptophan Metabolism : L-Tryptophan, which includes derivatives like 4-Bromo-L-tryptophan, is essential for protein synthesis and undergoes extensive metabolism resulting in various bioactive molecules. These molecules act in different organs through distinct mechanisms, making enzymes involved in L-tryptophan metabolism, metabolites, or their receptors potential therapeutic targets. Research in this area is dynamic due to the links between disruptions in L-tryptophan metabolism and various neurological, metabolic, psychiatric, and intestinal disorders (Modoux et al., 2020).

Nutritional and Health Benefits

- Tryptophan as a Plant-Derived Amino Acid : After consumption, tryptophan is metabolically transformed into bioactive metabolites including serotonin, melatonin, kynurenine, and niacin. The nutritional significance of L-tryptophan, including its isomer D-tryptophan, is highlighted in its fortified use in infant foods and corn tortillas. Its role in various human diseases like autism, cardiovascular disease, depression, and multiple sclerosis, and its potential in the diagnosis of conditions such as cataracts and renal cell carcinoma, underscores its broad applicability in health and nutrition (Friedman, 2018).

Bioengineering and Fermentation Processes

- L-Tryptophan Production in Escherichia coli : Studies demonstrate efficient production methods of L-tryptophan (and its derivatives) in Escherichia coli. These methods involve metabolic engineering approaches like inactivating negative regulation factors, improving precursor levels, and overexpressing rate-limiting enzymes. The advancements in metabolic engineering and fermentation processes are crucial for sustainable and cost-effective production of L-tryptophan for various applications (Liu et al., 2019).

Biocatalytic and Chemocatalytic Synthesis

- Modular Synthesis of Tryptophan Derivatives : Research shows the combination of biocatalytic halogenation of L-tryptophan with chemocatalytic reactions, leading to the synthesis of various aryl-substituted tryptophan derivatives, including this compound. This synthesis involves a one-pot reaction with immobilized halogenases, facilitating the creation of compounds useful in peptide or peptidomimetic synthesis (Frese et al., 2016).

Fermentative Bromination Processes

- Bromination in Corynebacterium glutamicum : The study of fermentative bromination, specifically in Corynebacterium glutamicum, highlights the potential of brominated compounds like 7-bromo-L-tryptophan in various industrial applications. This process utilizes an L-tryptophan producing strain for halogenation and is based on glucose, ammonium, and sodium bromide, paving the way for large-scale production of brominated tryptophan compounds (Veldmann et al., 2019).

Future Directions

The future directions of 4-Bromo-L-tryptophan research could involve expanding its applications in industrial biomanufacturing . Additionally, the directed evolution of a synthetic phylogeny of programmable Trp repressors could lead to the identification of new variants that are responsive to halogenated tryptophan analogs .

Mechanism of Action

Target of Action

4-Bromo-L-tryptophan is a derivative of the essential amino acid L-tryptophan . It is known to be involved in the formation of peptides that show important biological activities . These peptides, containing brominated tryptophan analogs, are ideally fit to target cell membranes .

Mode of Action

The presence of brominated tryptophan analogs in these peptides may provide structural stability that could prevent degradation due to the steric effect caused by the bromine atom . This structural stability allows these peptides to interact effectively with their targets, such as cell membranes .

Biochemical Pathways

This compound is a part of the tryptophan metabolic pathway . It is mainly degraded through two parallel pathways, which are the 5-hydroxytryptamine (5-HT) pathway and the kynurenine pathway .

Pharmacokinetics

It is known that the physicochemical properties of tryptophan metabolites can make the analytical process challenging . This suggests that the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound could be complex and may significantly impact its bioavailability.

Result of Action

The peptides containing brominated tryptophan analogs show important biological activities that can be used for chemical defenses . Some peptides cause excitatory activities while others bind to nervous system receptors. The rest show antimicrobial, insecticidal, hemolytic, and cytotoxic activities .

Biochemical Analysis

Biochemical Properties

4-Bromo-L-tryptophan plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein synthesis. This compound interacts with several key enzymes, including tryptophan synthase, which catalyzes the final steps of tryptophan biosynthesis. The presence of the bromine atom can influence the enzyme’s activity and binding affinity, leading to altered reaction kinetics .

In addition to tryptophan synthase, this compound interacts with other biomolecules such as transport proteins and receptors. These interactions can affect the compound’s transport across cellular membranes and its overall bioavailability. The nature of these interactions is often characterized by changes in binding affinity and specificity, which can be studied using various biochemical assays .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling pathways that rely on tryptophan-derived metabolites, such as the kynurenine pathway . By altering the levels of these metabolites, this compound can impact cellular functions such as immune response, neurotransmission, and oxidative stress.

Furthermore, this compound has been observed to affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in metabolic processes, stress response, and cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific enzymes and receptors, which can result in enzyme inhibition or activation. For example, this compound can inhibit the activity of tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin . This inhibition can lead to decreased levels of serotonin and subsequent effects on mood and behavior.

Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity. This can result in changes in the transcriptional regulation of genes involved in various cellular processes, including metabolism and stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . The degradation products of this compound can also have distinct biochemical properties and effects on cellular function.

Long-term studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation in biochemical research.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary significantly with different dosages. At low doses, the compound may have minimal impact on cellular function and overall physiology. At higher doses, this compound can exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular stress responses .

Threshold effects have been observed in studies where specific dosages of this compound are required to elicit measurable changes in cellular processes. These threshold effects are critical for determining the appropriate dosage for experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the kynurenine pathway and the serotonin production pathway . The compound can interact with key enzymes in these pathways, such as indoleamine 2,3-dioxygenase and tryptophan hydroxylase, leading to changes in metabolic flux and metabolite levels .

The presence of the bromine atom in this compound can also affect its metabolism and the formation of downstream metabolites. These effects can be studied using various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cellular membranes via specific amino acid transporters, which can affect its localization and accumulation within different cellular compartments .

The distribution of this compound can also be influenced by its binding affinity to plasma proteins and other biomolecules. These interactions can impact the compound’s bioavailability and overall pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects .

The localization of this compound can also influence its activity and function within the cell. For example, the compound’s presence in the mitochondria can affect mitochondrial metabolism and energy production

properties

IUPAC Name |

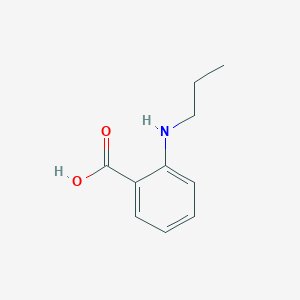

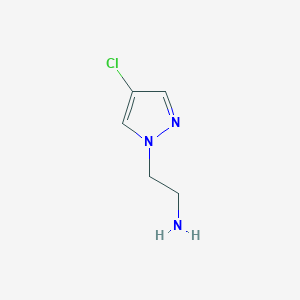

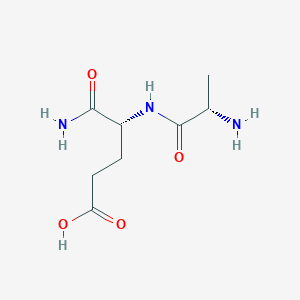

(2S)-2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKIVYVSESEHFZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431893 | |

| Record name | 4-Bromo-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52448-16-5 | |

| Record name | 4-Bromo-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52448-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid](/img/structure/B1277827.png)